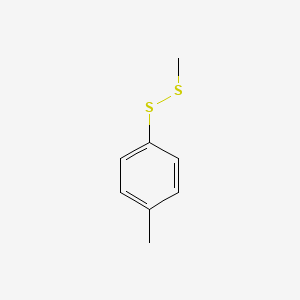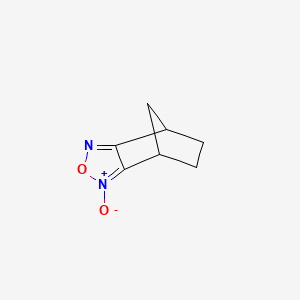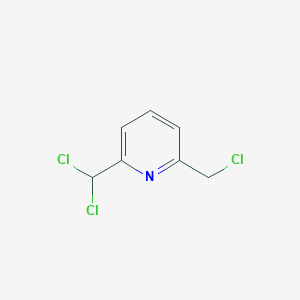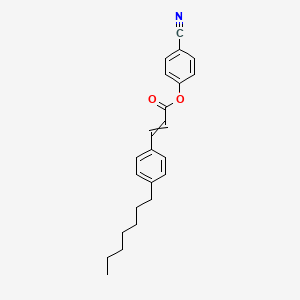
4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group and a heptylphenyl group attached to a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate typically involves the esterification of 4-cyanophenylacetic acid with 4-heptylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and increases the overall yield of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted esters.
Aplicaciones Científicas De Investigación
4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-cyanocinnamate: This compound shares a similar cyanophenyl group but differs in the ester moiety and the absence of the heptylphenyl group.
3-(4-Cyanophenyl)prop-2-ynyl thiophene-2-carboxylate: This compound has a similar cyanophenyl group but contains a thiophene ring instead of the heptylphenyl group.
3-(4-Hydroxyphenyl)prop-2-enal: This compound has a similar prop-2-enoate structure but contains a hydroxyphenyl group instead of the cyanophenyl group.
Uniqueness
4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate is unique due to the presence of both cyanophenyl and heptylphenyl groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and its potential biological activities further enhance its significance in scientific research.
Propiedades
Número CAS |
56131-60-3 |
|---|---|
Fórmula molecular |
C23H25NO2 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
(4-cyanophenyl) 3-(4-heptylphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H25NO2/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)14-17-23(25)26-22-15-12-21(18-24)13-16-22/h8-17H,2-7H2,1H3 |
Clave InChI |
HCKUCVHPTVAUSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


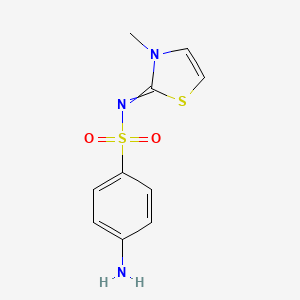
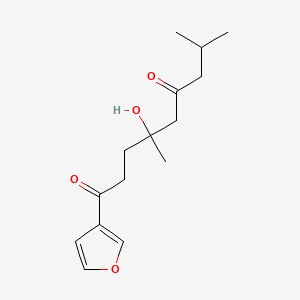
![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)


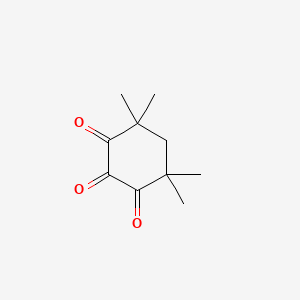
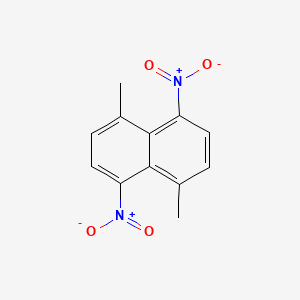
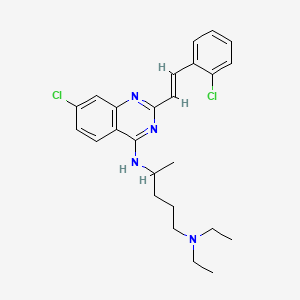
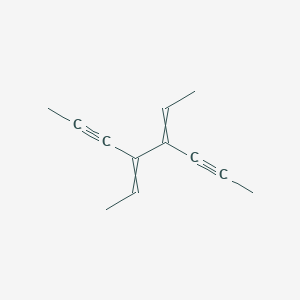
![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)

